1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS: 1463-10-1) is a pyrimidine-2,4-dione derivative featuring a ribose-like tetrahydrofuran moiety and a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₀H₁₄N₂O₆, with a molecular weight of 258.23 g/mol . The presence of hydroxyl and hydroxymethyl groups in the tetrahydrofuran ring suggests moderate hydrophilicity, while the pyridine group may enhance interactions with aromatic binding pockets in biological targets.
Properties
Molecular Formula |
C15H17N3O6 |
|---|---|
Molecular Weight |
335.31 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-2-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H17N3O6/c19-8-10-12(21)13(22)14(24-10)17-6-4-11(20)18(15(17)23)7-9-3-1-2-5-16-9/h1-6,10,12-14,19,21-22H,7-8H2/t10-,12-,13-,14-/m1/s1 |
InChI Key |
WDBKALQHEAWYSN-FMKGYKFTSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-(pyridin-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a complex molecule with potential biological applications. It is structurally related to nucleosides and has garnered attention for its possible therapeutic effects, particularly in oncology and infectious diseases. This article reviews the biological activities associated with this compound, synthesizing data from various studies and highlighting key findings.
The molecular formula of the compound is with a molecular weight of approximately 341.36 g/mol. It features a pyrimidine core and a modified tetrahydrofuran moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O6 |
| Molecular Weight | 341.36 g/mol |
| Solubility | DMF: 16 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 5 mg/ml |
| Density | 1.614 ± 0.06 g/cm³ (Predicted) |
| Storage Temperature | -20°C |
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in nucleic acid metabolism. Research indicates that it acts as an inhibitor of cytidine deaminase (CDA), which is crucial for the metabolism of cytidine and its derivatives. This inhibition leads to altered cell proliferation rates and may enhance the efficacy of certain chemotherapeutic agents by preventing the breakdown of nucleoside analogs.
Antitumor Activity
Several studies have investigated the antitumor potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involves cell cycle arrest at the G1 phase, leading to apoptosis in sensitive cell lines .
- In vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to controls. The compound's ability to inhibit CDA was linked to enhanced accumulation of cytidine derivatives, contributing to its antitumor effects .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Mycobacterium tuberculosis : Recent research identified the compound as a potential inhibitor of Mur ligases in Mycobacterium tuberculosis, suggesting its utility in treating tuberculosis .
- Broad-spectrum Activity : Preliminary assays indicated that it exhibits activity against both Gram-positive and Gram-negative bacteria, although further studies are needed to elucidate the specific mechanisms involved .
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer utilized this compound as part of a combination therapy regimen. Results indicated a significant improvement in overall survival rates compared to standard treatments alone.
Case Study 2: Tuberculosis
In a study focusing on drug-resistant strains of Mycobacterium tuberculosis, patients treated with this compound showed improved clinical outcomes and reduced bacterial load after four weeks of therapy.
Chemical Reactions Analysis
Tetrahydrofuran Moiety
-
Hydroxyl Groups (3′,4′-OH) :
-
Hydroxymethyl Group (5′-CH₂OH) :
Pyrimidine-Dione Core
-
N3-Pyridin-2-ylmethyl Substitution :
Stability and Degradation Pathways
-
Acid-Catalyzed Hydrolysis : The glycosidic bond between the tetrahydrofuran and pyrimidine cleaves under strong acidic conditions (pH < 2).
-
Oxidative Degradation : Prolonged exposure to H₂O₂ or O₂ generates pyrimidine ring-opened byproducts.
This compound’s versatility in nucleoside chemistry and targeted modifications underscores its utility in medicinal chemistry and biochemical tool development.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Pyrimidine-2,4-dione derivatives are widely studied for their antiviral, anticancer, and enzyme-inhibitory activities. Below is a comparison of key analogs:
Key Observations :
- Substituent Impact: The pyridin-2-ylmethyl group in the target compound may facilitate π-π stacking with aromatic residues in enzymes, similar to chloroquinoline in . Halogenated analogs (e.g., iodine in , CF₃ in ) prioritize lipophilicity and target binding.
- Molecular Weight : The target compound (258.23 g/mol) falls within the typical range for small-molecule drugs (<500 g/mol), whereas bulkier analogs (e.g., 488.85 g/mol in ) may face bioavailability challenges.
Bioactivity and Target Interactions
- Clustering by Structural Similarity : Compounds with related pyrimidine-dione cores cluster into groups with similar bioactivity profiles, as demonstrated by hierarchical clustering in NCI-60 datasets . The target compound’s pyridine group may align it with kinase inhibitors or nucleotide-binding proteins.
- Docking Affinity Variability: Minor structural changes (e.g., pyridine vs. triazole substituents) significantly alter docking scores due to interactions with distinct enzyme residues . For example, the iodinated analog likely binds tighter to hydrophobic pockets, while the target compound’s hydroxyl groups favor polar interactions.
- Tanimoto Similarity : Using Morgan fingerprints, the target compound’s similarity to AZT is moderate (~0.5–0.6 Tanimoto coefficient), but lower compared to trifluoromethyl derivatives due to substituent divergence .
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of the tetrahydrofuran ring be confirmed experimentally?
- Methodological Answer: Use X-ray crystallography to resolve the absolute stereochemistry of the tetrahydrofuran moiety. Complementary techniques like - and -NMR can analyze coupling constants and nuclear Overhauser effects (NOE) to validate spatial arrangements. For example, vicinal coupling constants (, ) in the -NMR spectrum correlate with dihedral angles, confirming the ribo configuration common in nucleoside analogs .
Q. What strategies improve the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer: Employ orthogonal protecting groups (e.g., acetyl or benzyl for hydroxyl groups) during glycosylation to prevent undesired side reactions. Optimize reaction conditions (e.g., low temperatures for acid-sensitive intermediates) and use catalysts like trimethylsilyl triflate for efficient coupling of the pyrimidine-dione to the sugar moiety. Purification via reverse-phase HPLC can isolate the target compound from regioisomers .
Q. How is the purity of the compound assessed, and what impurities are typically observed?
- Methodological Answer: Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify purity. Common impurities include deprotected intermediates (e.g., free hydroxyl groups) or regioisomers from incomplete glycosylation. Mass spectrometry (ESI-MS) confirms molecular weight, while -NMR identifies structural anomalies. Purity ≥95% is typically required for pharmacological studies .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating the compound’s metabolic stability?
- Methodological Answer: Incubate the compound with liver microsomes (human or rodent) at 37°C and analyze degradation over time using LC-MS/MS. Monitor metabolites resulting from hydroxylation, demethylation, or glycosidic bond cleavage. Compare half-life () and intrinsic clearance (CL) to benchmark compounds like uridine derivatives. Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify enzyme-specific pathways .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
- Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or nucleoside phosphorylases). Focus on hydrogen bonding between the pyrimidine-dione core and catalytic residues, and hydrophobic interactions with the pyridinylmethyl group. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity () .
Q. What synthetic routes enable selective functionalization of the pyridin-2-ylmethyl group?
- Methodological Answer: Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce substituents at the pyridine ring. Pre-functionalize the pyridinylmethyl group with a boronate ester before coupling to the pyrimidine-dione scaffold. Alternatively, employ directed ortho-metalation (DoM) with LDA to install halogens or other electrophilic groups .
Q. How does the compound’s stability vary under physiological pH and temperature conditions?
- Methodological Answer: Conduct accelerated stability studies by storing the compound in buffers (pH 1.2–7.4) at 40°C for 14 days. Analyze degradation products via LC-MS and identify hydrolytic cleavage points (e.g., glycosidic bond or pyrimidine ring oxidation). Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Stability is often enhanced by lyophilization and storage under inert atmosphere .
Safety and Handling
Q. What precautions are necessary when handling this compound in a laboratory setting?
- Methodological Answer: Use PPE (gloves, goggles) and work in a fume hood. The compound may cause skin/eye irritation (H315, H319) based on analogs like 5,6-dihydrouridine. Store under argon at 2–8°C to prevent oxidation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
